
(-)-Pinoresinol glucoside
Overview
Description
Synthesis Analysis (-)-Pinoresinol glucoside synthesis can be achieved through enzymatic processes. A notable method involves the use of cyclodextrin glycosyltransferase-catalyzed synthesis, which uses β-cyclodextrin as the glycosyl donor and pinoresinol as the acceptor molecule. This enzymatic approach results in pinoresinol monoglucoside and diglucoside, highlighting the potential for selective synthesis of glucosidic derivatives with antioxidant and anti-inflammatory activities (Khummanee, Rudeekulthamrong, & Kaulpiboon, 2019). Additionally, microbial production of pinoresinol diglucoside through fermentation has been explored, indicating alternative biosynthetic pathways for generating this compound with high purity (Shi et al., 2011).
Molecular Structure Analysis The molecular structure of pinoresinol glucoside is characterized by its glucosidic bond formation, impacting its physical and chemical properties. The glucosidic linkage enhances solubility and potentially modifies biological activities. The structure elucidation relies on techniques such as NMR and mass spectrometry, which confirm the glucopyranoside forms of pinoresinol (Shi et al., 2011).
Chemical Reactions and Properties Pinoresinol glucoside undergoes various chemical reactions, particularly during metabolism and biotransformation. For example, human intestinal microflora can transform pinoresinol diglucoside into multiple metabolites, suggesting a complex metabolism pathway that includes demethylation and reduction steps, leading to the formation of enterolignans (Xie et al., 2003).
Physical Properties Analysis The physical properties of pinoresinol glucoside, such as solubility, stability, and melting point, are crucial for its application and efficacy. For instance, the microbial production of pinoresinol diglucoside has shown that it is stable in a pH range from 3 to 11 but less stable at temperatures higher than 90°C and under light exposure, indicating the importance of storage conditions (Shi et al., 2011).
Chemical Properties Analysis The chemical properties of pinoresinol glucoside, including its reactivity and interactions with biological molecules, play a vital role in its biological activities. The attachment of glucose molecules may influence its antioxidant and anti-inflammatory properties, as observed in the synthesis of pinoresinol glucoside derivatives with varied biological activities (Khummanee, Rudeekulthamrong, & Kaulpiboon, 2019).
Scientific Research Applications
Pharmacokinetics and Antihypertensive Effects : Liu et al. (2016) conducted a pharmacokinetic study on pinoresinol di-glucopyranoside and its metabolite pinoresinol glucoside in rat plasma. This study is essential for evaluating their potential antihypertensive effects (Liu et al., 2016).
Vasorelaxant Effects : A study by Pu et al. (2021) compared the ADME properties and vasorelaxant effects of pinoresinol and its diglucoside, finding that pinoresinol glucoside had more pronounced effects and that their combination had better vasorelaxant effects than either component alone (Pu et al., 2021).
Antiviral Activity : Ouyang et al. (2007) reported that pinoresinol and syringaresinol lignans from Rhus javanica var. roxburghiana root showed moderate inhibition of tobacco mosaic virus replication (Ouyang et al., 2007).
Skin Repair Mechanisms : Gao et al. (2017) found that pinoresinol diglucoside regulates collagen secretion in ESF-1 cells, suggesting its potential in aiding skin repair mechanisms, especially in scalded skin (Gao et al., 2017).
Anti-Inflammatory Agent : Khummanee et al. (2019) synthesized pinoresinol-α-D-glucoside, demonstrating its antioxidant and anti-inflammatory activities, suggesting its use as an anti-inflammatory agent (Khummanee et al., 2019).
Role in Lignan Glucosylation in Plants : Studies on Arabidopsis thaliana and Isatis indigotica have revealed the role of specific enzymes in lignan glucosylation, affecting the content of pinoresinol glucosides, highlighting the functional diversity of the UGT family in plants (Okazawa et al., 2014) (Chen et al., 2021).
Fermentation and Traditional Chinese Medicine : Shi et al. (2012) and Gong et al. (2017) explored the production of pinoresinol glucoside through fermentation, offering potential applications in traditional Chinese medicine (Shi et al., 2012) (Gong et al., 2017).
Influenza Virus Inhibition : Parhira et al. (2014) discovered that a lignan glycoside with a vanilloyl group in the sugar moiety, similar to pinoresinol glucoside, showed inhibitory activity against human influenza viruses, indicating potential as an antiviral agent (Parhira et al., 2014).
Mechanism of Action
Target of Action
(-)-Pinoresinol 4-O-glucoside, also known as (-)-Pinoresinol glucoside, is a type of lignan, a class of compounds found in plantsIt’s known that glucosides, in general, can interact with various enzymes and receptors in the body .
Mode of Action
It’s known that glucosides can be hydrolyzed by β-glucosidases, enzymes found in all domains of living organisms . This hydrolysis process releases the aglycone part of the glucoside, which can then interact with its targets .
Biochemical Pathways
For instance, they play essential roles in the removal of nonreducing terminal glucosyl residues from saccharides and glycosides . They also function in defense, cell wall lignification, cell wall β-glucan turnover, phytohormone activation, and release of aromatic compounds in plants .
Pharmacokinetics
It’s known that the bioavailability of glucosides can be influenced by factors such as their solubility and the presence of transporters and metabolizing enzymes .
Result of Action
Glucosides, in general, can have various effects on cells, depending on the specific glucoside and the cell type .
Action Environment
The action, efficacy, and stability of (-)-Pinoresinol 4-O-glucoside can be influenced by various environmental factors. For instance, the pH and temperature can affect the stability and activity of glucosides . Moreover, the presence of other compounds can influence the action of glucosides through interactions or competition for the same targets .
Future Directions
There is an urgent clinical need for agents that improve cardiac performance with a favorable safety profile . These current novel approaches to improving cardiac function provide the hope that such agents may soon be available . Also, carbohydrates have three typical characteristics: high density of functional groups (e.g., hydroxyl), diversity of structures based on different configuration, and ideal biocompatibility as they are ubiquitous in the body . It is crucial to harness the intrinsic properties of carbohydrates in order to develop carbohydrate-containing therapeutics .
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O11/c1-32-18-7-12(3-5-16(18)28)24-14-10-35-25(15(14)11-34-24)13-4-6-17(19(8-13)33-2)36-26-23(31)22(30)21(29)20(9-27)37-26/h3-8,14-15,20-31H,9-11H2,1-2H3/t14-,15-,20-,21-,22+,23-,24+,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJNETOQFQXTLI-JKUDBEEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81446-29-9 | |
| Record name | (-)-Pinoresinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301807 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



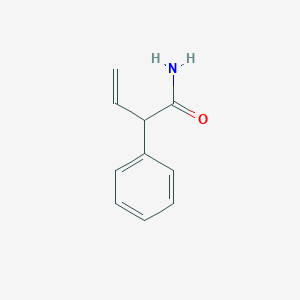

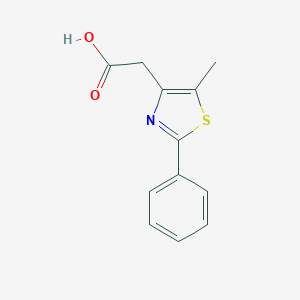

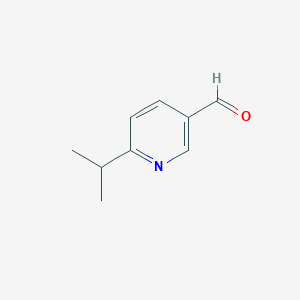
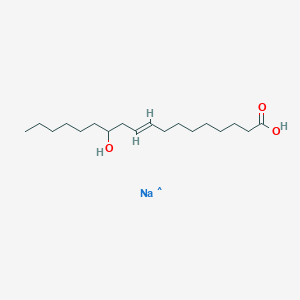

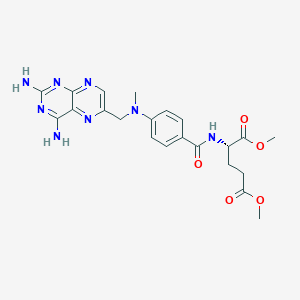

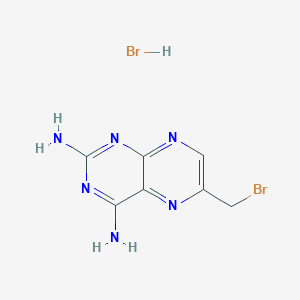

![Methanamine, N-[(6-methyl-2-pyridinyl)methylene]-(9CI)](/img/structure/B18580.png)

